

Inter-laboratory comparison of Sofosbuvir impurity C quantification

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Compound of Interest

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A Comparative Guide to the Quantification of Sofosbuvir Impurity C

This guide provides a comparative overview of analytical methodologies for the quantification of impurities in Sofosbuvir, with a focus on impurities structurally related to **Sofosbuvir impurity C**. The information is compiled from various studies and is intended for researchers, scientists, and drug development professionals.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.^{[1][2]} It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.^{[1][3][4]} The chemical name for Sofosbuvir is N-[[P(S),2'R]-2'-deoxy-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]- L-Alanine 1-methylethyl ester, with a chemical formula of C₂₂H₂₉FN₃O₉P and a molecular weight of approximately 529.5 g/mol .^[1]

During the synthesis and storage of Sofosbuvir, various impurities can form, including related substances, degradation products, and residual solvents.^[1] These impurities must be monitored and controlled to ensure the safety and efficacy of the drug product.^{[1][3]} Regulatory bodies like the FDA provide guidelines for the reporting, identification, and qualification of impurities in new drug products.^[5]

Sofosbuvir impurity C is identified as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. Its molecular formula is C₂₂H₂₉FN₃O₉P.

Comparative Analysis of Analytical Methods

The quantification of Sofosbuvir and its impurities is predominantly carried out using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry detectors. The following tables summarize the performance of various published methods that can be adapted for the quantification of **Sofosbuvir impurity C** and other related impurities.

Table 1: Performance Comparison of HPLC Methods for Sofosbuvir and Impurity Analysis

Method Reference	Analyte(s)	Linearity Range (µg/mL)	Accuracy		Precision (%RSD)	LOD (µg/mL)	LOQ (µg/mL)
			(% Recovery)	(%)			
Method 1[6]	Sofosbuvir	160 - 480	-	1.741	0.04	0.125	
Process-related impurity	10 - 30	-	0.043	0.12	0.375		
Method 2[7]	Sofosbuvir	20 - 100	-	-	-	-	
Velpatasvir	10 - 50	-	-	-	-	-	
Method 3[8]	Sofosbuvir	0.54 - 162	102.33 - 102.39	< 2	0.054	0.135	
Ledipasvir	0.14 - 42	99.18 - 99.28	< 2	0.012	0.030		
Method 4[9]	Sofosbuvir	-	99	< 2	0.5	-	
Daclatasvir	-	99	< 2	0.075	-		
Method 5[10]	Sofosbuvir (in plasma)	0.5 - 5000 (ng/mL)	98 - 102	≤3.8	-	-	
Velpatasvir (in plasma)	1.5 - 2000 (ng/mL)	98 - 102	≤3.8	-	-		

Table 2: Summary of Chromatographic Conditions

Method Reference	Column	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)
Method 1[6]	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μ m	0.1% trifluoroacetic acid in water:acetonitrile (50:50)	-	260
Method 2[7]	Hypersil C18, 4.6 x 150mm, 5 μ m	Water:Acetonitrile (30:70)	1.0	230
Method 3[8]	Hypersil ODS - C18 (250 mm, 4.6 mm, 5 μ m)	Sodium Phosphate buffer (pH 3.5):Acetonitrile (40:60)	1.0	260
Method 4[9]	C18 (150 x 4.6 mm; 5 μ m)	Acetonitrile:0.02 M potassium Hexafluorophosphate buffer (42:58, v/v), pH 2.7	1.3	-
Method 5[10]	Zorbax C18 Stable Bond (SB), C18 (4.6mm id x 50 mm)	Acetonitrile:1% formic acid (50:50)	0.6	MS/MS

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the literature for the analysis of Sofosbuvir and its impurities.

Method 1: RP-HPLC for Sofosbuvir and Process-Related Impurity[7]

- Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μ m).
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in 1000 ml of water and acetonitrile in a 50:50 ratio (isocratic elution).
- Detector: UV detector set at 260.0 nm.
- Sample Preparation:
 - Standard Solution: A stock solution of Sofosbuvir (160-480 μ g/ml) and its process-related impurity (10-30 μ g/ml) are prepared in the mobile phase.
 - Sample Solution: For bulk drug, dissolve an appropriate amount in the mobile phase. For dosage forms, weigh and powder tablets, dissolve in mobile phase, sonicate, and filter before injection.

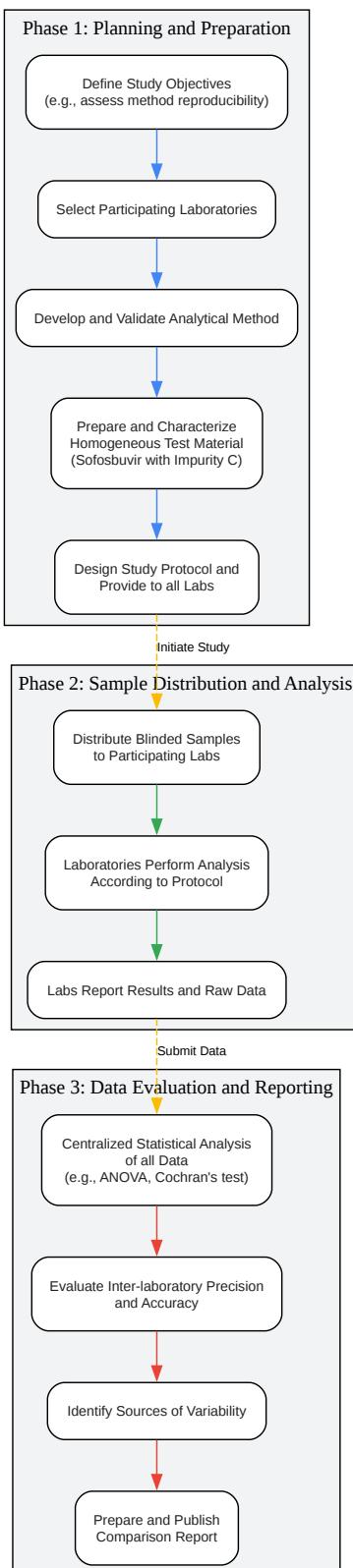
Method 2: Stability-Indicating RP-HPLC for Sofosbuvir and Velpatasvir[12]

- Chromatographic System: Spursil C18 column (250 × 4.5 mm, 5 μ m particle size).
- Mobile Phase: A mixture of 0.1 M potassium dihydrogen phosphate and methanol (pH 4.5, 60:40 v/v).
- Detector: Photodiode array detector at 240 nm.
- Forced Degradation Studies:
 - Acid Degradation: Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[11]
 - Base Degradation: Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[11]
 - Oxidative Degradation: Treat the drug with 30% H₂O₂ at 80°C for two days.[12]
 - Thermal Degradation: Expose the stock solution to a temperature of 50°C for 21 days.[11]

- Photolytic Degradation: Expose the stock solution to direct sunlight for 21 days.[[11](#)]

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for the quantification of a drug impurity like **Sofosbuvir impurity C**.



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Caption: Workflow for an inter-laboratory comparison study.

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